molecular formula C27H38N4O8 B221120 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid CAS No. 116587-12-3

1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid

Cat. No. B221120
CAS RN: 116587-12-3
M. Wt: 546.6 g/mol
InChI Key: XLRBNOSYGUXWOK-XBQGZOMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid, also known as Z-FA-FMK, is a synthetic peptide that has been used in scientific research for its ability to inhibit proteases. Proteases are enzymes that break down proteins, and they are involved in many biological processes, including digestion, blood clotting, and immune function. Z-FA-FMK has been studied for its potential use in treating diseases that involve abnormal protease activity, such as cancer and inflammation.

Mechanism of Action

1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. This inhibition of protease activity can have a variety of effects depending on the specific protease being targeted and the biological context in which it is being studied.
Biochemical and Physiological Effects:
1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects in different experimental systems. For example, it has been shown to reduce the invasiveness of cancer cells by inhibiting the activity of proteases that are involved in the breakdown of extracellular matrix proteins. It has also been shown to reduce inflammation by inhibiting the activity of proteases that contribute to tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in lab experiments is that it is a specific inhibitor of proteases, meaning that it can be used to target specific enzymes without affecting other biological processes. However, one limitation is that its effectiveness can vary depending on the specific protease being targeted and the experimental system being used.

Future Directions

There are many potential future directions for research on 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of proteases, which could have applications in the treatment of diseases such as cancer and inflammation. Another area of interest is the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in combination with other drugs or therapies, to enhance their effectiveness or to target multiple biological pathways at once. Finally, there is potential for the use of 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid in the development of diagnostic tools for diseases that involve abnormal protease activity.

Synthesis Methods

1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid is synthesized using solid-phase peptide synthesis, a technique that involves building the peptide chain one amino acid at a time on a solid support. The synthesis starts with the attachment of the first amino acid, ornithine, to the solid support. The remaining amino acids are then added in sequence, followed by the removal of the peptide from the solid support and the addition of the benzyloxycarbonyl and fluoro-methyl-ketone groups.

Scientific Research Applications

1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has been used in many scientific studies to investigate the role of proteases in various biological processes. For example, it has been used to study the role of proteases in cancer cell invasion and metastasis, as well as in the immune response to viral infections. 1-(N(2)-Benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid has also been used in studies of inflammation, where it has been shown to reduce the activity of proteases that contribute to tissue damage.

properties

CAS RN

116587-12-3

Molecular Formula

C27H38N4O8

Molecular Weight

546.6 g/mol

IUPAC Name

1-[(4R)-4-[[(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-carboxybutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C27H38N4O8/c28-14-6-10-19(30-27(38)39-16-17-7-2-1-3-8-17)24(33)29-20(25(34)35)12-13-23(32)31-21-11-5-4-9-18(21)15-22(31)26(36)37/h1-3,7-8,18-22H,4-6,9-16,28H2,(H,29,33)(H,30,38)(H,34,35)(H,36,37)/t18?,19-,20+,21?,22?/m0/s1

InChI Key

XLRBNOSYGUXWOK-XBQGZOMUSA-N

Isomeric SMILES

C1CCC2C(C1)CC(N2C(=O)CC[C@H](C(=O)O)NC(=O)[C@H](CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O

SMILES

C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)CCC(C(=O)O)NC(=O)C(CCCN)NC(=O)OCC3=CC=CC=C3)C(=O)O

sequence

XXX

synonyms

1-(N(2)-benzyloxycarbonylornithyl-gamma-glutamyl)octahydro-1H-indole-2-carboxylic acid
1-BOBIC
Z-Orn-Glu-octahydro-1H-indole-2-carboxylic acid

Origin of Product

United States

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